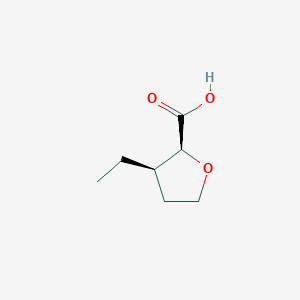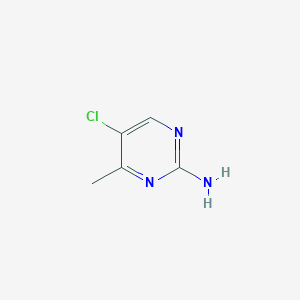
5-Chloro-4-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Chloro-4-methylpyrimidin-2-amine is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids (DNA and RNA). The chloro and methyl substitutions on the pyrimidine ring can significantly alter the chemical and physical properties of the compound, as well as its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the substitution of different functional groups onto the pyrimidine ring. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Similarly, the synthesis of 5-amino-4-methylaminopyrimidine involves the monoamination of 5-amino-4:6-dichloropyrimidine with methylamine . These methods demonstrate the versatility of pyrimidine chemistry in accessing various substituted derivatives, including those with chloro and methyl groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined using X-ray crystallography, revealing its crystallization in the monoclinic crystal system . The molecular structure of other related compounds, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been investigated using both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations . These studies provide insights into the geometric parameters, vibrational modes, and electronic properties of the molecules.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, leading to a wide range of products. For example, 4-amino-5-bromo-2-substituted-aminopyrimidines can react with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives . The reactivity of pyrimidine compounds with respect to amine substitutions has also been demonstrated, as in the synthesis of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine . These reactions are important for the development of new compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the crystal structure of 4-chloro-6-methoxypyrimidin-2-amine with succinic acid shows hydrogen bonding interactions that form a tape-like structure in the crystal . The thermal stability and phase transitions of these compounds can be studied using techniques like TGA and DSC . Additionally, the electronic properties, such as charge distribution and dipole moment, can be affected by the specific substituents on the pyrimidine ring, as seen in the study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Chloro-4-methylpyrimidin-2-amine is a versatile compound utilized in the synthesis of various heterocyclic compounds due to its reactive sites, which allow for regioselective reactions. For example, it serves as a precursor in the regioselective displacement reaction with ammonia, leading to the formation of substituted aminopyrimidines, highlighting its importance in the preparation of complex molecular architectures (Doulah et al., 2014). This compound's ability to undergo transformation into different substituted forms through reactions with secondary amines or nucleophiles demonstrates its utility in synthetic chemistry and drug discovery processes.
Crystallography and Molecular Structure Analysis
Investigations into the crystal and molecular structures of compounds related to 5-Chloro-4-methylpyrimidin-2-amine reveal insights into their conformational dynamics and stabilization mechanisms within crystalline networks. Studies, such as those by Odell et al. (2007), show how hydrogen bonding and molecular interactions contribute to the stability and packing of these compounds in the solid state, underscoring the importance of structural analysis in understanding the properties of potential pharmacological agents (Odell et al., 2007).
Biological Activity and Pharmacological Potential
Research into derivatives of 5-Chloro-4-methylpyrimidin-2-amine has indicated potential biological activities, such as antibacterial properties. For instance, compounds synthesized from it have shown significant promise as antibacterial agents, suggesting the potential for development into new therapeutic drugs (Etemadi et al., 2016). Furthermore, derivatives of this chemical have been explored for their antituberculous effect, highlighting the wide-ranging possibilities for its application in medicinal chemistry (Erkin & Krutikov, 2007).
Mechanistic Insights in Chemical Reactions
The compound also serves as a model for studying mechanistic aspects of chemical reactions, including nucleophilic substitution and ring transformations. This provides valuable insights into reaction pathways and can inform the development of novel synthetic methodologies (Hertog et al., 2010). Understanding these mechanisms is crucial for designing more efficient and selective synthetic routes in pharmaceutical research.
Safety And Hazards
Direcciones Futuras
While specific future directions for “5-Chloro-4-methylpyrimidin-2-amine” were not found in the search results, it’s worth noting that pyrimidines have attracted extensive attention in molecular biology, as versatile intermediates in organic synthesis and because of their bactericidal action . This suggests that “5-Chloro-4-methylpyrimidin-2-amine” and other pyrimidines may continue to be an area of interest in future research.
Propiedades
IUPAC Name |
5-chloro-4-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQUAQMCNBQPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

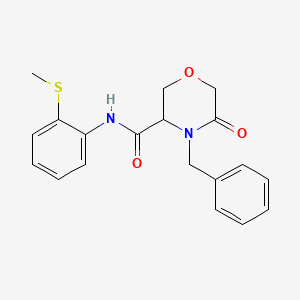
![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)


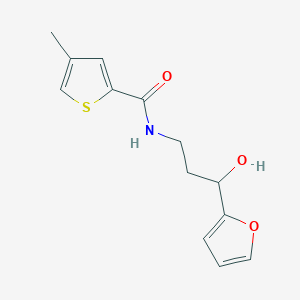
![2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2525166.png)
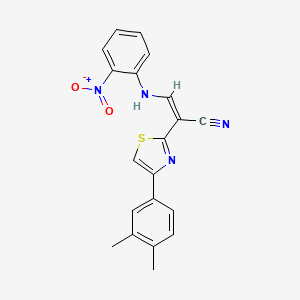
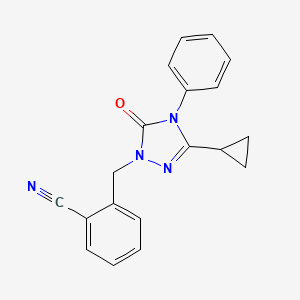
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2525169.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2525170.png)

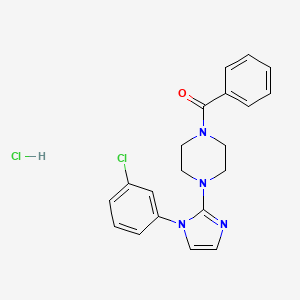
![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B2525177.png)
